1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15F3N6O2 and its molecular weight is 356.309. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Once the compound binds to its target, it could inhibit or activate the function of the target, leading to changes in cellular processes. The trifluoromethyl group in the compound might play a crucial role in this interaction .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, charge, lipophilicity, and the presence of functional groups. For example, its degree of lipophilicity might allow it to diffuse easily into cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Cellular Effects
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O2/c1-23-6-10(21-22-23)13(24)18-4-2-11-19-9-3-5-25-7-8(9)12(20-11)14(15,16)17/h6H,2-5,7H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHJWDINSZWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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